molecular formula C14H16BrNO3 B13225211 Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13225211
M. Wt: 326.19 g/mol
InChI Key: FDBVFXWQEAIWHH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is an organic compound with the chemical formula C14H16BrNO3. This compound is characterized by the presence of a bromophenyl group attached to a piperidinone ring, which is further connected to a methyl acetate group. It is a colorless to light yellow liquid with a special smell and a boiling point of 246-248°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl phenylacetate with bromine to form methyl 4-bromophenylacetate. This intermediate is then reacted with piperidinone under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidinone ring may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Biological Activity

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆BrNO₃, with a molecular weight of approximately 326.19 g/mol. The compound features a piperidine ring that is substituted with a bromophenyl group and an ester functional group, contributing to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:

  • Formation of the piperidine ring : Utilizing appropriate starting materials such as 4-bromobenzaldehyde and piperidine derivatives.
  • Esterification : Reacting the resulting intermediate with methyl acetate to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Compounds with similar structures have been shown to possess anti-inflammatory properties. The presence of the bromine atom in the phenyl group enhances this activity, potentially through modulation of inflammatory pathways.

2. Analgesic Properties

The piperidine structure is known for its interaction with various neurotransmitter systems, suggesting that this compound may have analgesic effects. Studies indicate that derivatives of piperidine can inhibit pain pathways, making them candidates for pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructureKey Features
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetateStructureContains fluorine; exhibits similar anti-inflammatory activity.
4-Bromophenyl Acetic AcidStructureSimpler structure; retains bromine substitution effects.
N-Benzylpiperidine DerivativesStructureDiverse biological activities; often used in analgesic formulations.

This table illustrates how the unique combination of structural elements in this compound may enhance its reactivity and biological profile compared to other derivatives.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in clinical settings:

  • Anti-inflammatory Effects : A study on similar piperidine derivatives demonstrated significant reductions in inflammatory markers in animal models of arthritis.
  • Pain Management : Research on piperidine analogs indicated effective pain relief in neuropathic pain models, suggesting potential applications for this compound in treating chronic pain conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary data from studies on halogenated piperidines showed enhanced cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's anticancer potential .

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

FDBVFXWQEAIWHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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